ns-398

概述

准备方法

合成路线和反应条件: NS-398 的合成涉及在三乙胺等碱的存在下,2-环己氧基-4-硝基苯胺与甲磺酰氯反应。 该反应通常在低温下在二氯甲烷等有机溶剂中进行,以控制反应速率和产率 .

工业生产方法: 虽然 this compound 的具体工业生产方法没有广泛记录,但其合成通常遵循与实验室制备相同的原理,只是针对规模、效率和安全性进行了调整。 该过程涉及大型反应器、精确的温度控制和纯化步骤,以确保化合物的纯度和质量 .

化学反应分析

反应类型: NS-398 主要由于硝基和磺酰胺基团的存在而发生取代反应。这些基团可以参与亲核芳香取代反应。

常见试剂和条件:

亲核取代: 甲醇钠或叔丁醇钾等试剂可以在温和条件下使用,以促进取代反应。

主要产物:

取代反应: 产物通常涉及硝基或磺酰胺基团被其他官能团取代。

还原反应: 主要产物是 this compound 的相应胺衍生物.

科学研究应用

Anti-inflammatory Applications

Mechanism of Action : NS-398 selectively inhibits COX-2, reducing the production of pro-inflammatory prostaglandins. This property makes it valuable in managing inflammatory conditions.

Case Study : A study demonstrated that pre-treatment with this compound significantly attenuated noise-induced hearing loss in mice by inhibiting COX-2 expression during noise overstimulation. The results indicated a notable reduction in hearing threshold shifts, particularly at high frequencies, suggesting that this compound can protect against noise-induced cochlear damage .

Cancer Research

This compound has been extensively studied for its potential role in cancer therapy. Its dual action as an anti-inflammatory agent and a modulator of tumor growth presents a unique opportunity for therapeutic interventions.

Pancreatic Cancer

A study found that while this compound alone did not effectively inhibit pancreatic cancer cell growth, it promoted cell invasion through mechanisms involving CD147. This suggests that while this compound may not be a standalone treatment, it could be part of a combination therapy approach .

Colorectal Cancer

Research indicates that long-term administration of COX-2 inhibitors like this compound can reduce the incidence of colorectal neoplasms in animal models. In Min mice, which are predisposed to intestinal adenomas, this compound significantly suppressed tumor growth .

Enhancing Chemotherapy

This compound has shown promise in enhancing the effects of chemotherapeutic agents and radiation therapy. In one study, it increased radiosensitivity in specific cancer cell lines, suggesting its potential as an adjuvant therapy to improve treatment outcomes .

Muscle Healing and Regeneration

Despite its anti-inflammatory properties, this compound has been shown to delay skeletal muscle healing post-injury. In experiments involving lacerated muscles treated with this compound, researchers observed increased levels of transforming growth factor-beta1 and reduced macrophage infiltration, leading to delayed muscle regeneration . This finding highlights the need for caution when using COX-2 inhibitors in muscle injuries.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against neurotoxic agents such as cisplatin. Pretreatment with this compound improved cell survival and mitigated mitochondrial dysfunction in human cortical neurons exposed to cisplatin, indicating its potential role in protecting neuronal integrity during chemotherapy .

Reproductive Health

Research has demonstrated that this compound can influence reproductive processes by inhibiting prostaglandin synthesis. In vitro studies showed that this compound reduced LH/hCG-stimulated production of prostanoids and ovulation rates, suggesting its role as a regulator in reproductive health .

Data Tables

作用机制

NS-398 通过选择性抑制环氧合酶-2 (COX-2) 酶发挥作用。COX-2 参与将花生四烯酸转化为前列腺素,前列腺素是炎症和疼痛的介质。通过抑制 COX-2,this compound 减少前列腺素的产生,从而缓解炎症和疼痛。 分子靶标包括 COX-2 的活性位点,所涉及的途径是前列腺素合成途径 .

类似化合物:

塞来昔布: 另一种选择性 COX-2 抑制剂,用于治疗疼痛和炎症。

罗非昔布: 一种 COX-2 抑制剂,由于心血管风险而从市场上撤回。

This compound 的独特性: this compound 在研究中用于研究 COX-2 抑制的机制方面具有独特性。 与其他一些 COX-2 抑制剂不同,this compound 主要用于实验环境而不是临床应用,这使其成为理解 COX-2 的生物学和化学作用的宝贵工具 .

相似化合物的比较

Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.

Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.

Valdecoxib: A COX-2 inhibitor used for similar purposes but also withdrawn due to safety concerns.

Uniqueness of NS-398: this compound is unique in its specific application in research to study the mechanistic aspects of COX-2 inhibition. Unlike some other COX-2 inhibitors, this compound is primarily used in experimental settings rather than clinical applications, making it a valuable tool for understanding the biological and chemical roles of COX-2 .

生物活性

NS-398 is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process and various pathological conditions, including cancer. This article explores the biological activity of this compound, focusing on its effects in different biological systems, mechanisms of action, and implications for therapeutic use.

This compound selectively inhibits COX-2, leading to decreased production of prostaglandins, which are lipid compounds that mediate inflammation and pain. By inhibiting COX-2, this compound can modulate various biological processes, including inflammation, cell proliferation, and apoptosis.

Inhibition of Inflammation and Muscle Healing

Research has shown that this compound can significantly impact muscle healing. In a study involving muscle injury models, this compound treatment resulted in delayed muscle regeneration. The treated muscles exhibited higher levels of transforming growth factor-beta 1 (TGF-β1), which is associated with fibrosis and reduced infiltration of neutrophils and macrophages—key players in the inflammatory response. This suggests that while this compound has anti-inflammatory properties, its use may hinder muscle healing processes .

Neuroprotective Effects

This compound has demonstrated neuroprotective effects, particularly in models of neurotoxicity induced by chemotherapeutic agents like cisplatin. Pretreatment with this compound in human cortical neurons attenuated mitochondrial dysfunction caused by cisplatin, improving cell survival and neurite outgrowth. The compound was shown to restore mitochondrial membrane potential and ATP levels, indicating its potential as a protective agent against neurotoxic damage .

Antitumor Activity

The antitumor effects of this compound have been extensively studied. In colorectal cancer models, this compound inhibited tumor growth and metastasis by reducing COX-2 expression and activity. Specifically, it decreased the levels of prostaglandin E2 (PGE2), a major product of COX-2 activity, which is known to promote tumor growth and invasiveness. In vitro studies indicated that treatment with this compound led to a significant reduction in cell proliferation markers and apoptosis resistance in cancer cells .

Table: Summary of Biological Activities of this compound

Case Studies

- Colorectal Cancer Model : In vivo studies showed that this compound administration led to a significant reduction in tumor size and metastasis formation in mouse models. The study reported a 50% reduction in PGE2 levels after treatment with 1 μM this compound compared to controls .

- Noise-Induced Hearing Loss : A study demonstrated that pre-treatment with this compound significantly reduced threshold shifts in hearing sensitivity after noise exposure, indicating its protective role against noise-induced hearing loss (NIHL) .

- Cisplatin-Induced Neurotoxicity : In human cortical neurons exposed to cisplatin, this compound improved cell viability and neurite outgrowth by preventing mitochondrial dysfunction, highlighting its potential application in neuroprotective therapies .

属性

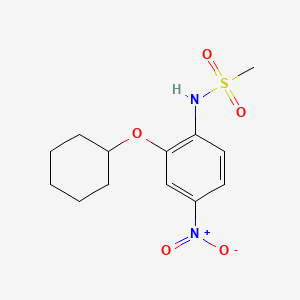

IUPAC Name |

N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDZCOWXCWUPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041084 | |

| Record name | NS398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123653-11-2 | |

| Record name | N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123653-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123653112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-398 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NS398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SP55KM2KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。